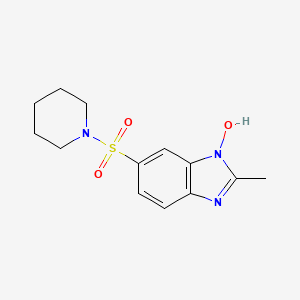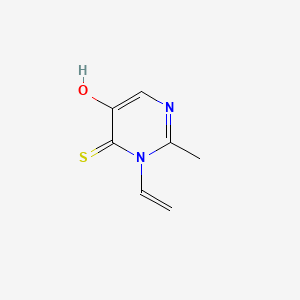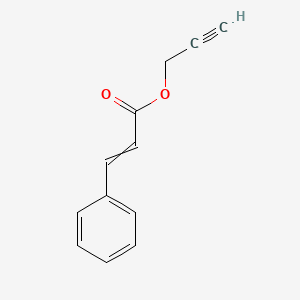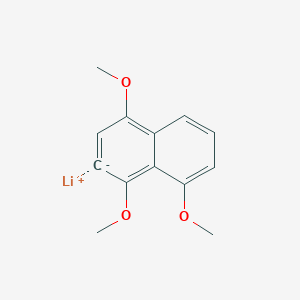
N,N'-(2-Formylthiene-3,4-diyl)diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(2-Formylthiene-3,4-diyl)diacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiene ring substituted with formyl and diacetamide groups, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(2-Formylthiene-3,4-diyl)diacetamide typically involves the reaction of thiene derivatives with formylating agents and acetic anhydride. The process often requires specific catalysts and controlled conditions to ensure high yield and purity. For instance, the reaction might be carried out in the presence of a base such as pyridine, under reflux conditions, to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for N,N’-(2-Formylthiene-3,4-diyl)diacetamide are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(2-Formylthiene-3,4-diyl)diacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The thiene ring can participate in electrophilic substitution reactions, where the formyl or acetamide groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Aplicaciones Científicas De Investigación
N,N’-(2-Formylthiene-3,4-diyl)diacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of N,N’-(2-Formylthiene-3,4-diyl)diacetamide involves its interaction with various molecular targets. The formyl and acetamide groups can form hydrogen bonds with biological molecules, influencing their activity. The thiene ring can also participate in π-π interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(2-Formylphenyl)diacetamide
- N,N’-(2-Formylpyridine)diacetamide
- N,N’-(2-Formylbenzene)diacetamide
Uniqueness
N,N’-(2-Formylthiene-3,4-diyl)diacetamide is unique due to the presence of the thiene ring, which imparts distinct electronic and steric properties compared to its phenyl and pyridine analogs.
Propiedades
Número CAS |
90070-01-2 |
|---|---|
Fórmula molecular |
C9H10N2O3S |
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
N-(4-acetamido-5-formylthiophen-3-yl)acetamide |
InChI |
InChI=1S/C9H10N2O3S/c1-5(13)10-7-4-15-8(3-12)9(7)11-6(2)14/h3-4H,1-2H3,(H,10,13)(H,11,14) |
Clave InChI |
ZNKHEBNCEJRFAK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CSC(=C1NC(=O)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


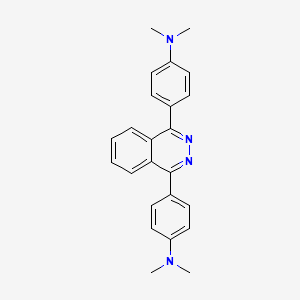
![2-(5-{4-[(9H-Fluoren-9-ylidene)methyl]phenyl}piperidin-2-YL)ethan-1-OL](/img/structure/B14367216.png)
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
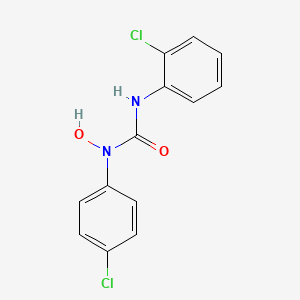
![9-Hydrazinylidene-9H-indeno[2,1-b]pyridine](/img/structure/B14367241.png)
![Benzene;4-[1-(4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B14367243.png)

![Benzamide, 2-[2-(ethylamino)-2-oxoethoxy]-](/img/structure/B14367251.png)
